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Compound of Interest

Compound Name: Ziritaxestat

Cat. No.: B607656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the research and clinical findings on the use of

ziritaxestat (GLPG1690), a selective autotaxin inhibitor, in combination with the standard-of-

care antifibrotic agents, pirfenidone and nintedanib, for the treatment of idiopathic pulmonary

fibrosis (IPF).

Introduction
Idiopathic pulmonary fibrosis is a progressive and fatal lung disease with a significant unmet

medical need.[1][2] While pirfenidone and nintedanib are approved treatments that slow

disease progression, they do not halt or reverse the fibrotic process, and their use can be

limited by adverse effects.[1][2] Ziritaxestat was investigated as a novel therapeutic agent

targeting the autotaxin-lysophosphatidic acid (LPA) signaling pathway, which is implicated in

fibrosis.[1][3] The rationale for combining ziritaxestat with pirfenidone or nintedanib was to

target different fibrotic pathways simultaneously, potentially leading to additive or synergistic

effects. However, phase 3 clinical trials (ISABELA 1 and ISABELA 2) investigating these

combinations were terminated early due to a lack of efficacy and an unfavorable benefit-risk

profile.[1][2][4]

Data Presentation
The primary quantitative data available for the combination of ziritaxestat with pirfenidone or

nintedanib comes from the identically designed ISABELA 1 and ISABELA 2 phase 3 clinical
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trials. These studies evaluated two doses of ziritaxestat (200 mg and 600 mg once daily)

added to a standard-of-care regimen (pirfenidone or nintedanib) compared to placebo.[1][4]

Table 1: Primary Efficacy Endpoint in the ISABELA 1 and ISABELA 2 Trials[1][3]

Trial Treatment Group
Annual Rate of Decline in
Forced Vital Capacity
(FVC) (mL)

ISABELA 1
Ziritaxestat 600 mg + Standard

of Care
-124.6

Ziritaxestat 200 mg + Standard

of Care
-173.9

Placebo + Standard of Care -147.3

ISABELA 2
Ziritaxestat 600 mg + Standard

of Care
-173.8

Ziritaxestat 200 mg + Standard

of Care
-174.9

Placebo + Standard of Care -176.6

Table 2: All-Cause Mortality in the ISABELA 1 and ISABELA 2 Trials[1][3]
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Trial Treatment Group All-Cause Mortality (%)

ISABELA 1
Ziritaxestat 600 mg + Standard

of Care
8.0

Ziritaxestat 200 mg + Standard

of Care
4.6

Placebo + Standard of Care 6.3

ISABELA 2
Ziritaxestat 600 mg + Standard

of Care
9.3

Ziritaxestat 200 mg + Standard

of Care
8.5

Placebo + Standard of Care 4.7

Note: Preclinical data on the combination of ziritaxestat with pirfenidone or nintedanib,

including potential synergistic or additive effects on fibrosis biomarkers, are not extensively

available in published literature.

Experimental Protocols
The following is a generalized protocol based on the design of the ISABELA 1 and ISABELA 2

clinical trials.

Study Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the

Efficacy and Safety of Ziritaxestat in Addition to Standard of Care in Subjects with Idiopathic

Pulmonary Fibrosis (ISABELA 1 & 2).[5]

1. Study Objectives:

Primary: To evaluate the effect of ziritaxestat compared to placebo on the rate of decline of

FVC in participants with IPF receiving standard of care.[4][5]

Secondary: To assess the effect of ziritaxestat on disease progression, time to first

respiratory-related hospitalization, and health-related quality of life.[4][5]
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2. Study Design:

Two identically designed, international, multicenter, randomized, double-blind, placebo-

controlled, parallel-group studies.[1][5]

Participants were randomized in a 1:1:1 ratio to one of three treatment arms.[1][5]

3. Participant Population:

Adults (≥40 years old) with a confirmed diagnosis of IPF.

Willing to continue or initiate standard of care treatment with either pirfenidone or nintedanib.

4. Investigational Treatment Arms:

Arm 1: Ziritaxestat 600 mg orally, once daily + Standard of Care (Pirfenidone or Nintedanib).

[1][4]

Arm 2: Ziritaxestat 200 mg orally, once daily + Standard of Care (Pirfenidone or Nintedanib).

[1][4]

Arm 3: Placebo orally, once daily + Standard of Care (Pirfenidone or Nintedanib).[1][4]

5. Study Procedures:

Screening: Confirmation of IPF diagnosis, assessment of eligibility criteria, and baseline

measurements including pulmonary function tests (PFTs), and quality of life questionnaires.

Randomization: Eligible participants randomized to one of the three treatment arms.

Treatment Period: Minimum of 52 weeks of treatment.[4][5]

Assessments:

PFTs (including FVC) performed at baseline and at regular intervals throughout the study.

Safety and tolerability monitored through recording of adverse events, clinical laboratory

tests, and physical examinations.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10170340/
https://pubmed.ncbi.nlm.nih.gov/31179008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10170340/
https://pubmed.ncbi.nlm.nih.gov/31179008/
https://www.benchchem.com/product/b607656?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10170340/
https://pubmed.ncbi.nlm.nih.gov/37159034/
https://www.benchchem.com/product/b607656?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10170340/
https://pubmed.ncbi.nlm.nih.gov/37159034/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10170340/
https://pubmed.ncbi.nlm.nih.gov/37159034/
https://pubmed.ncbi.nlm.nih.gov/37159034/
https://pubmed.ncbi.nlm.nih.gov/31179008/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic and pharmacodynamic assessments.[1]

6. Outcome Measures:

Primary Endpoint: Annual rate of decline in FVC (mL) over 52 weeks.[4][5]

Key Secondary Endpoints:

Time to disease progression (defined as a ≥10% absolute decline in percent predicted

FVC or death).

Time to first respiratory-related hospitalization.[5]

Change from baseline in the St. George’s Respiratory Questionnaire total score.[5]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by each drug and the

experimental workflow of the ISABELA trials.
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ISABELA 1 & 2 Clinical Trial Workflow

Patient Screening
(IPF Diagnosis, Eligibility Criteria)

Randomization (1:1:1)

Ziritaxestat 600mg qd
+ Standard of Care

Ziritaxestat 200mg qd
+ Standard of Care

Placebo qd
+ Standard of Care

Treatment Period (≥52 weeks)

Follow-up Assessments
(FVC, Safety, QoL)

Primary Endpoint Analysis
(Annual Rate of FVC Decline)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pirfenidone-or-nintedanib-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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